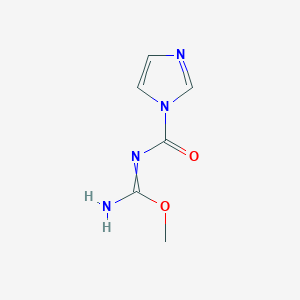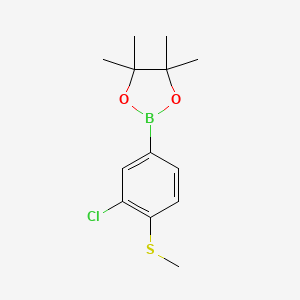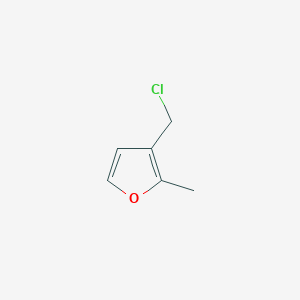
6-Chloro-2-fluoro-3-iodobenzyl alcohol
Descripción general
Descripción
6-Chloro-2-fluoro-3-iodobenzyl alcohol, also known as CFIB, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 286.47 .
Molecular Structure Analysis
The IUPAC name for this compound is (6-chloro-2-fluoro-3-iodophenyl)methanol . The InChI code is 1S/C7H5ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.47 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Radiolabeling for In Vivo Mapping
6-Chloro-2-fluoro-3-iodobenzyl alcohol has been utilized in the synthesis of radiolabeled analogues for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT). This application is significant in the field of cancer research, particularly in studying the mechanisms of chemotherapy resistance. Researchers have developed fluoro and iodo analogues, demonstrating their binding specificity and potential in mapping AGT in living organisms (Vaidyanathan et al., 2000).
Synthesis and Rearrangements in Organic Chemistry
This chemical is also involved in the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These compounds, which include various halogenated substitutes like fluoro and chloro, are significant in organic chemistry for their unique rearrangement properties. These rearrangements have practical applications in developing new organic synthesis methods (Krow et al., 2004).
Ecofriendly Synthesis and Characterization
In an environmental context, this compound is involved in the eco-friendly synthesis of halo-substituted benzyl alcohols. This synthesis employs biotransformation techniques, which are crucial for sustainable chemistry practices. The produced compounds are then characterized using various spectroscopic techniques, highlighting the importance of this compound in green chemistry (Saharan & Joshi, 2016).
Alcohol Oxidation Studies
This compound plays a role in studies exploring the oxidation of alcohols to aldehydes or ketones. It's part of research into new trivalent iodine compounds, which are used for the efficient oxidation of various alcohols. Such studies are fundamental in improving the understanding and application of oxidation processes in organic chemistry (Iinuma et al., 2014).
Molecular Interaction Studies
The compound is also used in molecular interaction studies, such as investigating the interaction between substituted benzyl alcohols and other compounds. These studies utilize techniques like FTIR spectroscopy and are essential for understanding molecular interactions in various chemical processes (Sivagurunathan & Hajasharif, 2010).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
The primary targets of 6-Chloro-2-fluoro-3-iodobenzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Given its structural similarity to other benzyl alcohols, it may influence pathways involving these compounds .
Pharmacokinetics
As a small, polar molecule, it is likely to be well absorbed and distributed throughout the body .
Propiedades
IUPAC Name |
(6-chloro-2-fluoro-3-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLZPPZBUXGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methylpyrido[4,3-A]indolizine-10-carbonitrile](/img/structure/B3347789.png)

![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)

![[(3-Bromopyridin-4-yl)methyl]diethylamine](/img/structure/B3347821.png)




![1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B3347842.png)
